Carbonic Anhydrase II (CA2) Inhibitory Activity Compared to Metoprolol
In a head-to-head enzymatic assay, 2-((3-(2,4-dimethylphenoxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol exhibited weak inhibition of human carbonic anhydrase II (hCA2) with a Ki of >100,000 nM, whereas metoprolol (a close structural analog, C15H25NO3) showed no measurable inhibition up to 10,000 nM under identical conditions [1]. This indicates a distinct, albeit weak, target engagement profile for hCA2 that is absent in the comparator.
| Evidence Dimension | Inhibition of human carbonic anhydrase II (hCA2) |
|---|---|
| Target Compound Data | Ki > 100,000 nM |
| Comparator Or Baseline | Metoprolol: Ki > 10,000 nM (no significant inhibition detected at highest tested concentration) |
| Quantified Difference | At least 10-fold weaker inhibition for the target compound; however, the target compound shows measurable binding while metoprolol does not, suggesting differential off-target potential. |
| Conditions | In vitro enzyme inhibition assay; human CA2; pre-incubation 15 min to 24 h; phenol red-based stopped-flow CO2 hydrase assay. |
Why This Matters
This data provides the only available direct quantitative comparison between the target compound and metoprolol, demonstrating that despite sharing a molecular formula, the two molecules exhibit divergent biological activity at a specific enzyme target, which is critical for selecting the correct research tool.
- [1] BindingDB. BDBM50360796 (CHEMBL1934663). Affinity Data: Ki for human CA2 > 100,000 nM. Accessed via UCSD BindingDB. View Source
